7-(phenylcarbonyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
7-(phenylcarbonyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a phenylcarbonyl group and a trimethoxyphenyl group attached to a hexahydro-dibenzo-diazepinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(phenylcarbonyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylcarbonyl group: This step often involves the use of a Friedel-Crafts acylation reaction, where a phenylcarbonyl chloride reacts with the dibenzo[b,e][1,4]diazepine core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the trimethoxyphenyl group: This can be done through a nucleophilic substitution reaction, where a trimethoxyphenyl halide reacts with the dibenzo[b,e][1,4]diazepine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(phenylcarbonyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenylcarbonyl or trimethoxyphenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(phenylcarbonyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 7-(phenylcarbonyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(phenylcarbonyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 7-(phenylcarbonyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 7-(phenylcarbonyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of both phenylcarbonyl and trimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H28N2O5 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-benzoyl-6-(2,3,4-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H28N2O5/c1-34-24-15-13-19(28(35-2)29(24)36-3)26-25-21(10-7-11-23(25)32)30-22-16-18(12-14-20(22)31-26)27(33)17-8-5-4-6-9-17/h4-6,8-9,12-16,26,30-31H,7,10-11H2,1-3H3 |
InChI Key |
QFERXTTZTIKPGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
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